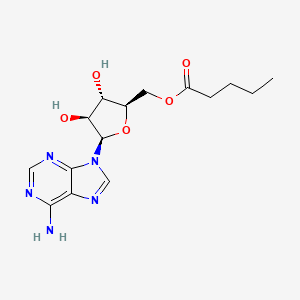
((2R,3S,4S,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl pentanoate
Descripción
Vidarabine 5’-valerate is a derivative of vidarabine, an antiviral compound. Vidarabine 5’-valerate is a prodrug of vidarabine, designed to enhance its delivery and efficacy .
Propiedades
Número CAS |
65926-31-0 |
|---|---|
Fórmula molecular |
C15H21N5O5 |
Peso molecular |
351.36 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl pentanoate |
InChI |
InChI=1S/C15H21N5O5/c1-2-3-4-9(21)24-5-8-11(22)12(23)15(25-8)20-7-19-10-13(16)17-6-18-14(10)20/h6-8,11-12,15,22-23H,2-5H2,1H3,(H2,16,17,18)/t8-,11-,12+,15-/m1/s1 |
Clave InChI |
UTXZRKUAJPWZOZ-UPSWMWPXSA-N |
SMILES |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES isomérico |
CCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
CCCCC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Sinónimos |
ARA-A-5'-valerate arabinofuranosyladenine 5'-valerate vidarabine 5'-valerate |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of vidarabine 5’-valerate involves the esterification of vidarabine with valeric acid. This process typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of vidarabine 5’-valerate can be achieved through a multi-enzymatic cascade reaction. This method involves the use of immobilized enzymes to catalyze the sequential phosphorylation and esterification of vidarabine . This approach offers high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Vidarabine 5’-valerate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to release vidarabine and valeric acid.
Oxidation and Reduction: These reactions can modify the functional groups on the vidarabine molecule, potentially altering its antiviral activity.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of different analogs.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Vidarabine: The primary product formed from the hydrolysis of vidarabine 5’-valerate.
Valeric Acid: A byproduct of the hydrolysis reaction.
Various Analogs: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Vidarabine 5’-valerate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its ability to enhance the delivery of vidarabine to target cells.
Medicine: Explored for its potential to treat viral infections more effectively than vidarabine alone.
Industry: Utilized in the development of antiviral formulations and drug delivery systems
Mecanismo De Acción
Vidarabine 5’-valerate acts as a prodrug, which means it is converted into its active form, vidarabine, within the body. Vidarabine interferes with the synthesis of viral DNA by inhibiting viral DNA polymerase . This inhibition prevents the replication of viral DNA, thereby reducing the spread of the virus .
Comparación Con Compuestos Similares
Similar Compounds
Vidarabine: The parent compound of vidarabine 5’-valerate, used to treat viral infections.
Cytarabine: Another nucleoside analog with antiviral and anticancer properties.
Acyclovir: A widely used antiviral drug that also targets viral DNA polymerase.
Uniqueness
Vidarabine 5’-valerate is unique in its ability to enhance the delivery and efficacy of vidarabine. The esterification with valeric acid improves its lipophilicity, allowing for better penetration into target cells and tissues . This makes it a promising candidate for the development of more effective antiviral therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


